2,5-Dimethyl-4-nitrobenzoic acid
Overview
Description
2,5-Dimethyl-4-nitrobenzoic acid, commonly known as DMNB, is an organic compound with a molecular weight of 173.12 g/mol and a molecular formula of C8H9NO4. It is an aromatic nitro compound and is a yellow-orange solid at room temperature. DMNB is a widely used compound in scientific research due to its wide range of applications. This article will provide an overview of DMNB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Tissue Sulfhydryl Groups
2,5-Dimethyl-4-nitrobenzoic acid is related to compounds like 5,5′-dithiobis(2-nitrobenzoic acid), which have been synthesized and shown to be useful for determining sulfhydryl groups in biological materials. This application is crucial for studying protein structures and functions, as sulfhydryl groups play significant roles in enzyme activity and protein folding (Ellman, 1959).
Crystal Structures and Physico-chemical Properties
Studies on metal complexes with nitrobenzoic acid derivatives, such as 3-nitro-4-hydroxybenzoic acid, have provided insights into their unique bonding features and physical properties. These complexes have potential applications in understanding anticonvulsant activities and other pharmacological properties (D'angelo et al., 2008).
Polymorphism in Organic Compounds
Research on 4-nitrobenzoic acid polymorphs has contributed to understanding the crystallization process of organic acid–base multicomponent systems. This knowledge is crucial for pharmaceuticals, as different polymorphs can have varied solubility, stability, and bioavailability (Croitor et al., 2019).
Hydrogen Bonding in Molecular Complexes
Investigations into hydrogen-bonded complexes of nitrobenzoic acids, such as 2-chloro-4-nitrobenzoic acid, have provided valuable insights into molecular interactions. These studies are important for designing molecular materials with specific properties, including pharmaceuticals and organic electronic materials (Awad & Habeeb, 1996).
Analytical Applications
Derivatives of nitrobenzoic acid have been employed as reagents in analytical chemistry for the spectrophotometric determination of metals. These applications are crucial for environmental monitoring, food safety, and pharmaceutical analysis (Furukawa & Shibata, 1982).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethyl-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-4-8(10(13)14)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJLIVQRJOLTMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290269 | |
Record name | 2,5-dimethyl-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-nitrobenzoic acid | |
CAS RN |
6954-70-7 | |
Record name | 2,5-Dimethyl-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6954-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-4-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6954-70-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-dimethyl-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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